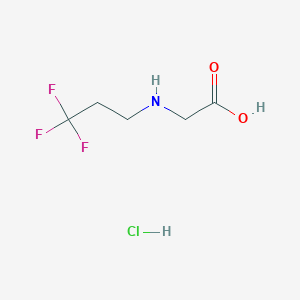

(3,3,3-Trifluoropropyl)glycine hydrochloride

Description

Properties

IUPAC Name |

2-(3,3,3-trifluoropropylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)1-2-9-3-4(10)11;/h9H,1-3H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVEDOUBKQKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3,3-Trifluoropropyl)glycine hydrochloride typically involves the reaction of glycine with 3,3,3-trifluoropropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the trifluoropropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium azide or thiolates.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (3,3,3-Trifluoropropyl)glycine hydrochloride serves as a versatile building block. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The trifluoropropyl group can be replaced by other nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

- Oxidation and Reduction : The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate.

These reactions facilitate the synthesis of diverse organic molecules and derivatives.

Biology

In biological research, the compound is utilized to study the effects of trifluoropropyl groups on biological systems. Its lipophilic nature enhances its ability to interact with cellular membranes, which may influence various biological activities.

- Cellular Interaction : Studies indicate that compounds with similar structures can induce dose-dependent transformations in cell cultures when combined with tumor promoters. This suggests potential roles in cancer research.

- Antimicrobial Activity : Derivatives of glycine-based compounds have shown antimicrobial properties. The incorporation of trifluoropropyl groups may enhance efficacy against specific pathogens.

Medicine

The compound's unique properties make it a candidate for therapeutic applications:

- Medicinal Chemistry : Investigations into its potential as a precursor in drug development are ongoing. Its structural characteristics suggest it may influence various biological pathways.

- Case Study 1 - Anticancer Potential : A study on related compounds indicated significant cell transformation in BALB/3T3 cells when treated with tumor promoters, highlighting the need for further investigation into the anticancer potential of this compound.

- Case Study 2 - Antimicrobial Evaluation : A comparative study on glycine derivatives indicated that modifications to the alkyl chain could enhance antimicrobial activity. This suggests similar enhancements could be expected for this compound.

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropyl)glycine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The hydrochloride group aids in the compound’s solubility and stability.

Comparison with Similar Compounds

Table 1: Key Properties of Trifluoropropyl-Containing Compounds

Key Comparisons

Physicochemical Properties

- Lipophilicity: The trifluoropropyl group increases logP values across all compounds, enhancing membrane permeability. For example, Cangrelor’s trifluoropropylthio group contributes to its prolonged receptor binding compared to non-fluorinated analogs .

- Stability : Hydrochloride salts (e.g., (3,3,3-Trifluoropropyl)glycine HCl and the oxadiazole derivative) exhibit improved crystallinity and shelf-life over free bases, critical for drug formulation .

Research Findings

- Therapeutic Efficacy : Cangrelor’s antiplatelet effect is attributed to its irreversible P2Y₁₂ receptor binding, with the trifluoropropyl group enhancing metabolic resistance in vivo .

- Analytical Chemistry: Trifluoropropyl silylating agents () achieve sub-ppb detection limits in environmental samples, outperforming non-fluorinated silyl reagents in sensitivity .

- Material Science : Perfluorinated compounds like silane polymers () exploit trifluoropropyl groups for thermal and chemical resistance, whereas pharmaceutical derivatives prioritize biodegradability .

Biological Activity

(3,3,3-Trifluoropropyl)glycine hydrochloride is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships, and implications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoropropyl group attached to a glycine backbone. This modification imparts distinct physicochemical properties, such as increased lipophilicity and altered metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClF₃N |

| Molecular Weight | 188.57 g/mol |

| LogP (octanol-water partition coefficient) | Approximately 2.2-3.1 |

Structure-Activity Relationship (SAR)

Research has indicated that the introduction of the trifluoropropyl group can significantly alter the biological activity of glycine derivatives. A study focusing on antimalarial compounds demonstrated that replacing certain amino acid residues with trifluoropropyl groups enhanced metabolic stability while affecting potency against parasites. Specifically, compounds with trifluoropropyl substitutions showed a notable decrease in activity compared to their non-fluorinated counterparts .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in various studies. It has shown effectiveness against certain bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes due to its lipophilic nature. The compound's ability to penetrate biological membranes is attributed to its lipophilicity enhanced by the trifluoropropyl group.

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological applications for this compound. It may act as a modulator of neurotransmitter systems due to its structural similarity to known neurotransmitter analogs. For instance, its interaction with metabotropic glutamate receptors has been hypothesized based on its structural attributes .

Case Studies

- Antimalarial Activity : A study replaced P3 homophenylalanine in a lead compound with trifluoropropyl groups. While this modification improved liver microsomal stability, it resulted in a complete loss of potency against Plasmodium species . This highlights the delicate balance between metabolic stability and biological efficacy.

- Neuropharmacology : Research investigating the effects of various amino acid derivatives on seizure models found that modifications similar to those in this compound could influence seizure susceptibility through interactions with glutamate receptors .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3,3,3-trifluoropropyl)glycine hydrochloride?

- Methodological Answer : The synthesis of trifluoropropyl-containing compounds often involves catalytic addition or substitution reactions. For example, platinum-catalyzed hydrosilylation of trifluoropropene with silanes (e.g., methyl dichlorosilane) is a common strategy for introducing the 3,3,3-trifluoropropyl group . Adapting this approach, glycine derivatives can be synthesized by coupling 3,3,3-trifluoropropyl precursors (e.g., bromides or iodides) with protected glycine moieties, followed by deprotection and hydrochloride salt formation. Reaction conditions (temperature, solvent, catalyst loading) should be optimized to minimize side reactions, as trifluoropropyl groups can influence steric and electronic properties .

Q. How can this compound be characterized for purity and structural confirmation?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the presence of the trifluoropropyl group and glycine backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Elemental Analysis : To validate stoichiometry of the hydrochloride salt.

- Chromatography : Reverse-phase HPLC with UV detection (e.g., at 210 nm) to assess purity. Derivatization with silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) may enhance GC-MS sensitivity for trace impurities .

Advanced Research Questions

Q. How does the trifluoropropyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group can enhance hydrolytic stability but may increase susceptibility to nucleophilic attack. Conduct accelerated stability studies:

- pH-Variation Tests : Expose the compound to buffers (pH 1–10) at 37°C and monitor degradation via HPLC.

- Thermal Stress Testing : Store at 40°C/75% relative humidity for 4 weeks, assessing physical and chemical changes.

- Light Exposure : Perform ICH-compliant photostability testing (e.g., 1.2 million lux hours). Reference SDS data from similar hydrochlorides (e.g., handling recommendations for hygroscopic or light-sensitive compounds) .

Q. What experimental strategies can resolve contradictions in bioactivity data for this compound?

- Methodological Answer : Bioactivity discrepancies may arise from impurities, solvent effects, or assay variability. Mitigation steps include:

- Batch Reproducibility Analysis : Compare multiple synthetic batches using orthogonal analytical methods (e.g., NMR, LC-MS).

- Solvent Screening : Test solubility in DMSO, saline, or cell culture media to rule out aggregation or precipitation artifacts.

- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Reference Controls : Include structurally related compounds (e.g., arylcyclohexylamine hydrochlorides) to contextualize target interactions .

Q. How can researchers design assays to study the compound’s interaction with amino acid transporters?

- Methodological Answer :

- Competitive Uptake Assays : Use radiolabeled glycine (e.g., -glycine) in cell lines overexpressing transporters (e.g., SLC6A9). Measure inhibition by this compound.

- Surface Plasmon Resonance (SPR) : Immobilize transporter proteins on sensor chips to quantify binding kinetics (, , ).

- Computational Docking : Model the compound’s interaction with transporter binding pockets using molecular dynamics simulations. Validate predictions with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.